molecular formula C37H30ClOP2Rh- B12781188 Carbonylchlorobis(triphenylphosphine)rhodium(I), cis- CAS No. 16353-77-8

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-

Cat. No.: B12781188
CAS No.: 16353-77-8
M. Wt: 690.9 g/mol
InChI Key: RMJBMLFXJWHQJH-UHFFFAOYSA-M
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Description

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is an organorhodium complex with the chemical formula [RhCl(CO)(PPh₃)₂]. This compound is a bright yellow, air-stable solid that is widely used in homogeneous catalysis. It is the rhodium analogue of Vaska’s complex, which is the corresponding iridium complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, can be synthesized by treating rhodium(II) chloride carbonyl with triphenylphosphine . Another common method involves the carbonylation of Wilkinson’s catalyst: [ \text{RhCl[P(C}_6\text{H}_5)_3]_3 + \text{CO} \rightarrow \text{RhCl(CO)[P(C}_6\text{H}_5)_3]_2 + \text{P(C}_6\text{H}_5)_3 ]

Industrial Production Methods

In industrial settings, the synthesis of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, typically involves the use of dimethylformamide (DMF) as a solvent, sometimes with the addition of aniline to accelerate the reaction . The reaction is usually conducted under nitrogen to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, undergoes various types of reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.

    Reductive Elimination: This reaction involves the elimination of two ligands from the rhodium center, reducing its oxidation state.

    Substitution: This reaction involves the replacement of one ligand with another.

Common Reagents and Conditions

Common reagents used in reactions with Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, include hydrogen chloride (HCl), carbon monoxide (CO), and sodium borohydride (NaBH₄) . Reactions are typically conducted under inert atmospheres to prevent oxidation.

Major Products

Major products formed from these reactions include tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation .

Scientific Research Applications

Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow it to act as a catalyst in various chemical processes. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and carbon monoxide .

Comparison with Similar Compounds

Properties

CAS No.

16353-77-8

Molecular Formula

C37H30ClOP2Rh-

Molecular Weight

690.9 g/mol

IUPAC Name

carbon monoxide;rhodium;triphenylphosphane;chloride

InChI

InChI=1S/2C18H15P.CO.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1

InChI Key

RMJBMLFXJWHQJH-UHFFFAOYSA-M

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

physical_description

Yellow crystals;  [Alfa Aesar MSDS]

Origin of Product

United States

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